Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine
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Overview
Description
Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the thiadiazole ring, along with the pyridine and allyl groups, contributes to the compound’s unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine typically involves the reaction of pyridine-4-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-thiadiazole derivative. This intermediate is then reacted with allyl bromide in the presence of a base such as sodium hydride or potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles such as halides or thiols replace the allyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated or thiolated derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: The parent compound, known for its broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.
Pyridine Derivatives: Compounds containing the pyridine ring, which are widely used in pharmaceuticals and agrochemicals due to their diverse biological activities.
Uniqueness
Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine stands out due to the combination of the thiadiazole and pyridine rings with the allyl group, which enhances its biological activity and makes it a versatile compound for various applications. Its unique structure allows it to interact with multiple molecular targets, making it a promising candidate for drug development and other scientific research .
Properties
IUPAC Name |
N-prop-2-enyl-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c1-2-5-12-10-14-13-9(15-10)8-3-6-11-7-4-8/h2-4,6-7H,1,5H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVBCLMVEAQMPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NN=C(S1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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